5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol is an organic compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a hexenol backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol typically involves the protection of the hydroxyl group in hex-5-en-3-ol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Hex-5-en-3-ol+TBSCl+Base→1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of hex-5-en-3-ol after deprotection.
Scientific Research Applications
1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol is widely used in scientific research for various applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol primarily involves the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBS group can be removed under mild conditions, making it a versatile protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-((tert-Butyldimethylsilyl)oxy)ethanol
- 1-((tert-Butyldimethylsilyl)oxy)propanol
- 1-((tert-Butyldimethylsilyl)oxy)butanol
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol is unique due to its hexenol backbone, which provides additional reactivity and versatility in synthetic applications compared to shorter-chain analogs. The presence of the double bond in the hexenol backbone allows for further functionalization and modification, making it a valuable intermediate in complex organic synthesis.
Properties
CAS No. |
261633-45-8 |
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Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
InChI Key |
YPXHYWAGAHVDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(CC=C)O |
Origin of Product |
United States |
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